

Spectroscopic Analysis of LG50643: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: LG50643

Cat. No.: B1675217

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For researchers in drug discovery and development, the purity and structural integrity of a compound are paramount. This guide provides a comparative spectroscopic analysis of the novel small molecule **LG50643** obtained from three different suppliers: Apex Molecules, BioSynth Solutions, and ChemCore Innovations. The following data and protocols are intended to assist researchers in selecting a supplier that meets the stringent quality requirements for their studies.

This comparative analysis utilizes a suite of standard spectroscopic techniques to assess the identity, purity, and structural characteristics of **LG50643** from each supplier. The methodologies employed include Nuclear Magnetic Resonance (NMR) Spectroscopy for structural elucidation, Mass Spectrometry (MS) for molecular weight verification, and Fourier-Transform Infrared (FTIR) Spectroscopy to identify characteristic functional groups.

Summary of Quantitative Analysis

The table below summarizes the key quantitative findings from the spectroscopic analysis of **LG50643** from the three suppliers. Purity was determined by High-Performance Liquid Chromatography (HPLC) coupled with UV detection, while molecular weight was confirmed by high-resolution mass spectrometry.

Supplier	Lot Number	Purity (HPLC-UV)	Measured Molecular Weight (m/z)	Key Impurities Detected (MS)
Apex Molecules	AM-LG50643-25A	99.8%	452.1831 [M+H] ⁺	Residual solvent (DCM < 0.1%)
BioSynth Solutions	BSS-LG50643-25B	98.5%	452.1835 [M+H] ⁺	Unidentified peak at m/z 468.1779
ChemCore Innovations	CCI-LG50643-25C	99.5%	452.1833 [M+H] ⁺	Starting material (< 0.3%)

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments performed are provided below. These protocols are designed to be readily adaptable for verification in other laboratories.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To confirm the chemical structure of **LG50643** and identify any structural impurities.
- Instrumentation: 500 MHz NMR Spectrometer.
- Sample Preparation: 5 mg of **LG50643** from each supplier was dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- Data Acquisition: ¹H NMR spectra were acquired with 64 scans and a relaxation delay of 1 second. ¹³C NMR spectra were acquired with 1024 scans and a relaxation delay of 2 seconds.
- Data Analysis: Spectra were processed using standard NMR software. Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak.

Mass Spectrometry (MS)

- Objective: To verify the molecular weight of **LG50643** and identify any impurities with different mass-to-charge ratios.

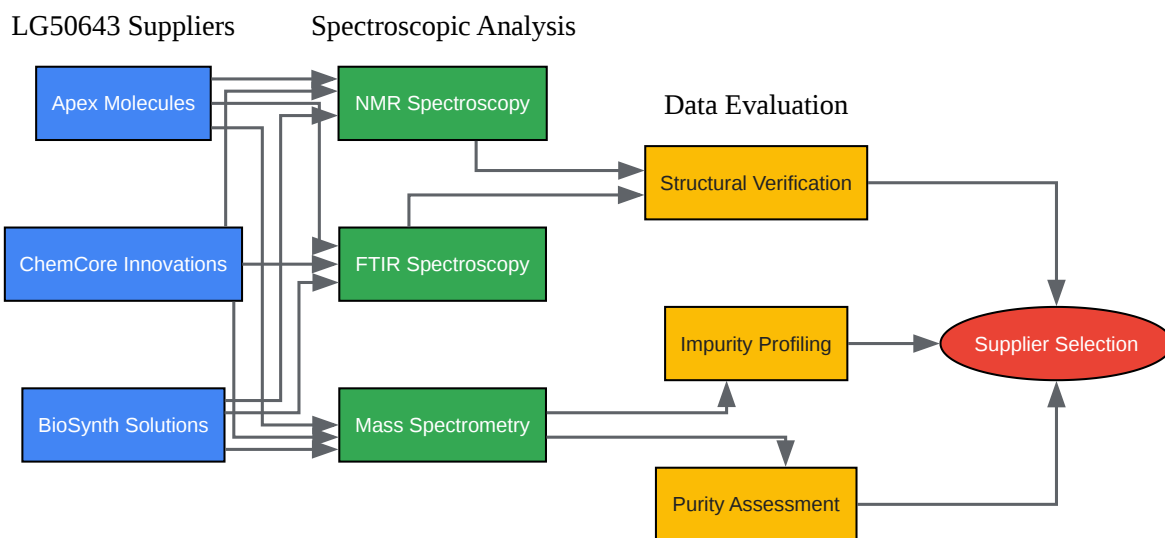
- Instrumentation: High-Resolution Time-of-Flight (TOF) Mass Spectrometer with an Electrospray Ionization (ESI) source.
- Sample Preparation: Samples were prepared by dissolving 1 mg of **LG50643** from each supplier in 1 mL of methanol to create a 1 mg/mL stock solution. This was further diluted to 10 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid.
- Data Acquisition: Samples were infused directly into the ESI source at a flow rate of 5 µL/min. Data was acquired in positive ion mode over a mass range of 100-1000 m/z.
- Data Analysis: The exact mass of the $[M+H]^+$ ion was determined and compared to the theoretical mass of **LG50643**.

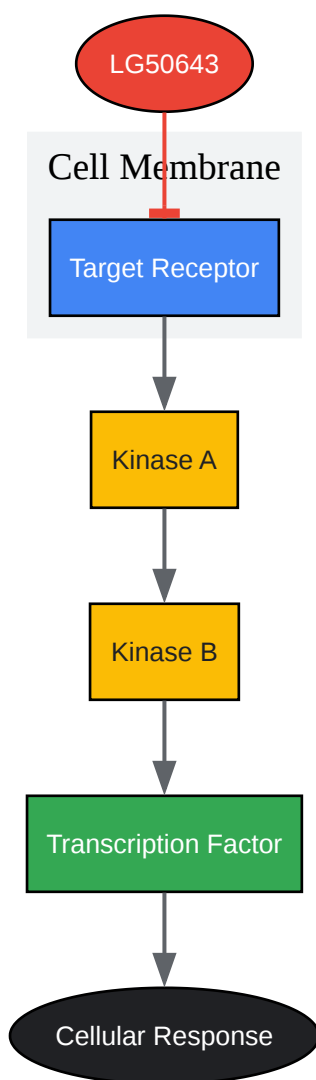
Fourier-Transform Infrared (FTIR) Spectroscopy

- Objective: To identify the characteristic functional groups present in the **LG50643** molecule.
- Instrumentation: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
- Sample Preparation: A small amount of the solid **LG50643** powder from each supplier was placed directly onto the ATR crystal.
- Data Acquisition: Spectra were collected over a range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} and an accumulation of 32 scans.
- Data Analysis: The positions of characteristic absorption bands were identified and compared across the samples.

Visualizations

The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway in which **LG50643** may be involved.





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